Cas no 945557-06-2 (5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene)

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is a fluorinated aromatic compound featuring a bromo substituent, a difluoromethyl group, and a methoxy moiety. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective fluorination. The presence of both fluorine and bromine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The difluoromethyl group contributes to metabolic stability and lipophilicity, while the methoxy substituent offers further synthetic versatility. This compound is well-suited for applications in medicinal chemistry and material science, where controlled fluorination is critical for optimizing physicochemical properties.
5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene structure
945557-06-2 structure
Product Name:5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene
CAS No:945557-06-2
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD27934235
CID:5611044
PubChem ID:57442211
Update Time:2025-06-14

5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene
    • SCHEMBL1630637
    • QPXMPDLUOWSPTB-UHFFFAOYSA-N
    • EN300-8331233
    • 945557-06-2
    • Benzene, 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxy-
    • MDL: MFCD27934235
    • Inchi: 1S/C8H6BrF3O/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,8H,1H3
    • InChI Key: QPXMPDLUOWSPTB-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C(F)F)=C(C=1)OC)F

Computed Properties

  • Exact Mass: 253.95541g/mol
  • Monoisotopic Mass: 253.95541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2Ų

5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene Pricemore >>

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Additional information on 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene

Recent Advances in the Application of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (CAS: 945557-06-2) in Chemical Biology and Pharmaceutical Research

The compound 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (CAS: 945557-06-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This halogen-rich aromatic compound, characterized by its bromo, difluoromethyl, fluoro, and methoxy substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene as a core scaffold, modifying its structure to develop compounds with improved selectivity and pharmacokinetic properties. The resulting inhibitors showed promising activity against B-cell malignancies in preclinical models, with enhanced blood-brain barrier penetration compared to existing therapies.

In parallel research, scientists have investigated the antimicrobial potential of derivatives containing this structural motif. A recent ACS Infectious Diseases publication reported that fluorinated analogs synthesized from 945557-06-2 exhibited potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique electronic properties imparted by the difluoromethyl and fluoro groups were found to enhance membrane permeability and target binding affinity.

The synthetic accessibility of 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene has also facilitated its use in chemical biology probes. A Nature Chemical Biology study detailed its incorporation into activity-based protein profiling (ABPP) reagents, where its reactivity and fluorination pattern enabled selective labeling of cysteine proteases. This application provides researchers with valuable tools for target identification and validation in drug discovery programs.

From a chemical perspective, recent advances in the large-scale production of 945557-06-2 have been reported, with several patents describing improved synthetic routes that enhance yield and purity. These developments are particularly important as the pharmaceutical industry shows increasing interest in fluorinated compounds, which currently represent approximately 30% of all small-molecule drugs on the market.

Looking forward, researchers anticipate expanded applications of 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene in fragment-based drug discovery and PET tracer development, leveraging its favorable physicochemical properties and the presence of multiple halogen atoms for further derivatization. Ongoing studies are exploring its potential in central nervous system drug development, where its ability to modulate lipophilicity and metabolic stability may prove particularly valuable.

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